Selenium vs. Sulfur: 4.2-Fold Reduced Acute Toxicity (Class-Level Evidence)
In a comparative toxicity study of sulfonamide-based heterocycles, the selenium-containing azetidinone derivative (Z2E') exhibited significantly lower acute toxicity than its direct sulfur-containing analog (Z2E) [1]. This class-level evidence supports the expectation that 2-Azetidinone, 4-(phenylseleno)- will demonstrate a more favorable toxicity profile compared to 4-(phenylthio)-2-azetidinone.
| Evidence Dimension | Acute Toxicity (LD50) |
|---|---|
| Target Compound Data | LD50 = 1750 mg/kg (Z2E', selenium-containing analog) |
| Comparator Or Baseline | LD50 = 420 mg/kg (Z2E, sulfur-containing analog) |
| Quantified Difference | 4.2-fold higher LD50 (lower toxicity) |
| Conditions | Dixon's up-and-down method in mice |
Why This Matters
For medicinal chemistry programs, a 4.2-fold reduction in acute toxicity represents a meaningful safety margin advantage that may influence lead candidate selection and downstream development decisions.
- [1] Al-Khazragie, Z. K., Al-Salami, B. K., & Al-Fartosy, A. J. M. (2022). Synthesis, antimicrobial, antioxidant, toxicity and anticancer activity of a new azetidinone, thiazolidinone and selenazolidinone derivatives based on sulfonamide. Indonesian Journal of Chemistry, 22(4), 979-1001. View Source
